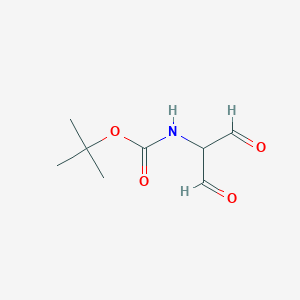
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate (TBDPC) is a synthetic organic compound that has been used as a versatile reagent in a variety of scientific applications. It is a colorless, odorless, and water-soluble compound that has been used in organic synthesis, drug synthesis, and catalysis. TBDPC has also been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers.
Mecanismo De Acción
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate acts as a catalyst in the synthesis of a variety of compounds. It is a Lewis acid, meaning that it can donate an electron pair to a nucleophile. This allows tert-butyl N-(1,3-dioxopropan-2-yl)carbamate to facilitate the formation of a covalent bond between the nucleophile and a carbon atom in the substrate.
Biochemical and Physiological Effects
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has been found to have no significant biochemical or physiological effects. It is not toxic and is not known to interact with any other compounds in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate in laboratory experiments is its versatility. It can be used in a variety of organic synthesis, drug synthesis, and catalysis applications. Additionally, it is inexpensive and readily available. The main limitation of using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is that it is not very stable in the presence of water or other polar solvents.
Direcciones Futuras
Future research on tert-butyl N-(1,3-dioxopropan-2-yl)carbamate could focus on its applications in organic synthesis, drug synthesis, and catalysis. Furthermore, research could be conducted to determine the optimal conditions for the synthesis of compounds using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate. Additionally, research could be conducted to determine the stability of tert-butyl N-(1,3-dioxopropan-2-yl)carbamate in various solvents and to identify any potential side effects of its use. Finally, research could be conducted to determine the optimal conditions for the synthesis of drugs using tert-butyl N-(1,3-dioxopropan-2-yl)carbamate.
Métodos De Síntesis
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate is synthesized via a two-step process. The first step involves the reaction of tert-butyl alcohol with acrylonitrile to form tert-butyl cyanoacetate. The second step involves the reaction of the tert-butyl cyanoacetate with potassium carbonate to form tert-butyl N-(1,3-dioxopropan-2-yl)carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and catalysis. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. tert-butyl N-(1,3-dioxopropan-2-yl)carbamate has also been used in the synthesis of a variety of drugs, including antifungal agents, antimalarial agents, and antibiotics.
Propiedades
IUPAC Name |
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4-6H,1-3H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMWULRRTYCBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1,3-dioxopropan-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

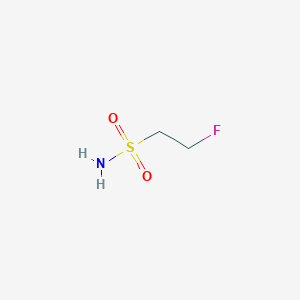
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)
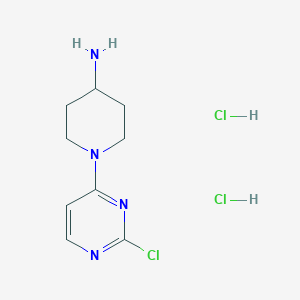
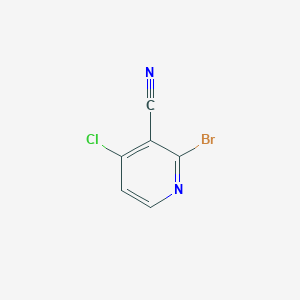
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)


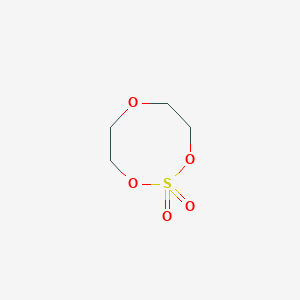
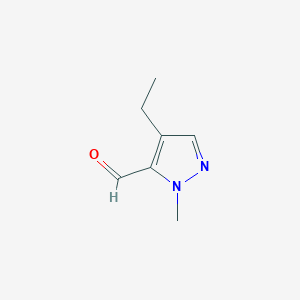
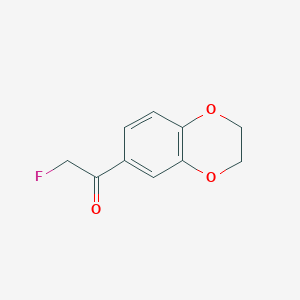



![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)